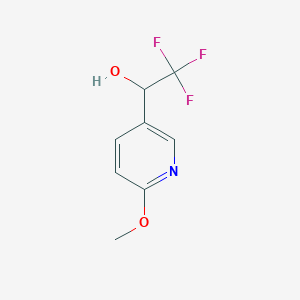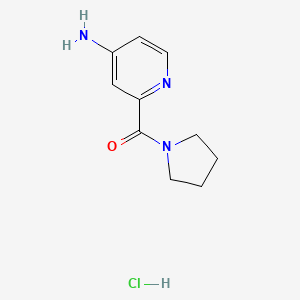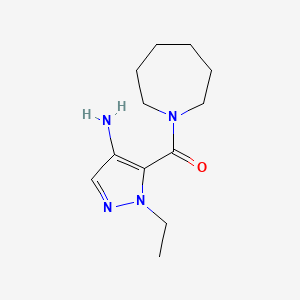
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine, also known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system.
Wirkmechanismus
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the CB1 receptor by 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation (Huffman et al., 2005).
Biochemical and Physiological Effects
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been shown to have a range of biochemical and physiological effects. In a study by Zhang et al. (2015), 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine was found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a mouse model of acute lung injury. 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in a rat model of cerebral ischemia (Sun et al., 2015). In addition, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been shown to decrease the levels of nociceptive peptides such as substance P and calcitonin gene-related peptide (CGRP) in a rat model of neuropathic pain (Jhaveri et al., 2008).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine in lab experiments is its selectivity for the CB1 receptor, which allows for the study of the specific effects of CB1 activation. However, one limitation of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is its potential off-target effects, as it has been shown to also activate the CB2 receptor at high concentrations (Huffman et al., 2005). In addition, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine. One area of research is the development of more selective CB1 agonists that do not have off-target effects. Another area of research is the investigation of the potential therapeutic applications of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. In addition, more research is needed to fully understand the biochemical and physiological effects of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine and its potential advantages and limitations for lab experiments.
Synthesemethoden
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine involves the reaction of 1-ethyl-4-methyl-1H-pyrazol-5-amine with 6-bromohexanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide to form the final product, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine. This synthesis method has been described in detail in a research paper by Lan et al. (2006).
Wissenschaftliche Forschungsanwendungen
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In a study by Zhang et al. (2015), 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine was found to have anti-inflammatory effects in a mouse model of acute lung injury. Another study by Kozela et al. (2015) demonstrated that 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has neuroprotective effects in a mouse model of multiple sclerosis. 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has also been shown to have analgesic effects in a rat model of neuropathic pain (Jhaveri et al., 2008).
Eigenschaften
IUPAC Name |
(4-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-11(10(13)9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNIHPWERDMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



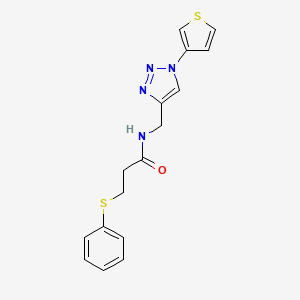
![N-({4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2523836.png)
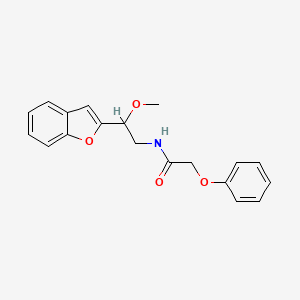
![5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2523839.png)
![Tert-butyl N-ethyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]methyl]carbamate](/img/structure/B2523841.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)
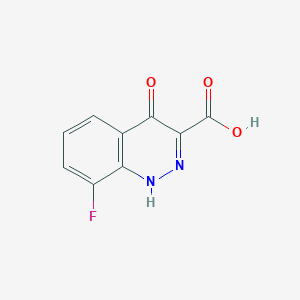
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)
